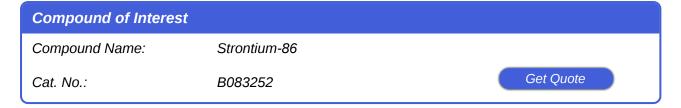


# Application Notes and Protocols: Strontium-86 as a Tracer in Hydrological Catchment Studies

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The use of stable isotopes as tracers has become an invaluable tool in hydrological research. Among these, the isotopic system of strontium (Sr), particularly the ratio of Strontium-87 (<sup>87</sup>Sr) to **Strontium-86** (<sup>86</sup>Sr), offers a powerful method for tracing water sources, understanding water-rock interactions, and quantifying mixing processes within hydrological catchments.[1][2] [3] The <sup>87</sup>Sr/<sup>86</sup>Sr ratio in natural waters is primarily governed by the geology of the catchment area, as different rock types possess distinct isotopic signatures that are imparted to the water during weathering processes.[4] This application note provides a comprehensive overview of the principles, applications, and protocols for using <sup>86</sup>Sr as a stable reference isotope in conjunction with <sup>87</sup>Sr for hydrological catchment studies.

# Core Principles of the 87Sr/86Sr Tracer Method

Strontium has four naturally occurring stable isotopes: <sup>84</sup>Sr, <sup>86</sup>Sr, <sup>87</sup>Sr, and <sup>88</sup>Sr.[3][4] The utility of the strontium isotope system as a tracer stems from the fact that <sup>87</sup>Sr is formed by the radioactive decay of Rubidium-87 (<sup>87</sup>Rb), which has a very long half-life of 48.8 billion years.[4] Consequently, the <sup>87</sup>Sr/<sup>86</sup>Sr ratio in rocks and minerals varies depending on their age and their initial Rb/Sr ratio.[5] Older rocks with high Rb/Sr ratios, such as granites, will have higher, more "radiogenic" <sup>87</sup>Sr/<sup>86</sup>Sr ratios, while younger rocks or those with low Rb/Sr ratios, like marine carbonates, will have lower <sup>87</sup>Sr/<sup>86</sup>Sr ratios.[5][6]



During chemical weathering, strontium is released from minerals into the water, which then carries the isotopic signature of its source rock.[4][7] As water moves through a catchment, it mixes with water from different sources, each with its own characteristic <sup>87</sup>Sr/<sup>86</sup>Sr ratio. By measuring the <sup>87</sup>Sr/<sup>86</sup>Sr ratio of water samples, researchers can deconvolve the contributions of these different sources.[1][3] Importantly, biological and low-temperature geochemical processes do not significantly fractionate strontium isotopes, meaning the <sup>87</sup>Sr/<sup>86</sup>Sr ratio in water directly reflects the sources of strontium.[7][8][9]

## **Applications in Hydrological Catchment Studies**

The <sup>87</sup>Sr/<sup>86</sup>Sr isotopic system can be applied to a wide range of hydrological investigations within a catchment:

- Identifying Water Sources: Differentiating between and quantifying the contributions of various water sources, such as precipitation, groundwater, and surface runoff from different geological units.[1][3]
- Tracing Groundwater Flow Paths: The evolution of the <sup>87</sup>Sr/<sup>86</sup>Sr ratio in groundwater can be used to trace its flow path and identify interactions with different aquifer materials.[1][2][10]
- Quantifying Mixing of Water Bodies: Determining the mixing proportions of different water bodies, such as the confluence of tributaries or the interaction of surface water and groundwater.[1][3]
- Understanding Weathering Processes: The isotopic composition of strontium in stream water can provide insights into the relative contributions of weathering from different minerals and geological formations within the catchment.[6][7][11][12][13]
- Investigating Salinity Sources: Pinpointing the origins of salinity in freshwater systems by distinguishing between sources like seawater intrusion, dissolution of evaporite minerals, and anthropogenic contamination.[1][10]
- Assessing Nutrient Pathways: In some ecosystems, strontium can act as a proxy for calcium, allowing for the tracing of nutrient pathways.[1][3][11]

#### **Data Presentation**



The interpretation of <sup>87</sup>Sr/<sup>86</sup>Sr data often relies on comparing the isotopic composition of water samples to the potential end-members within the catchment. The following table summarizes typical <sup>87</sup>Sr/<sup>86</sup>Sr ratios for various water sources and geological materials.

Source/Material	Typical <sup>87</sup> Sr/ <sup>86</sup> Sr Ratio	Reference(s)
Modern Seawater	~0.7092	[5][14][15]
Rainwater	~0.709 - 0.712 (variable, influenced by marine and dust aerosols)	[5]
Water from young volcanic rocks (e.g., basalt)	~0.703 - 0.705	
Water from old granitic rocks	>0.720	[5]
Water from marine carbonates	~0.707 - 0.709	[5]
Analytical Precision (TIMS/MC-ICP-MS)	± 0.00001 to ± 0.00002	[16]

# **Experimental Protocols**Field Sampling Protocol for Water Samples

- Bottle Preparation: Use clean, high-density polyethylene (HDPE) or low-density polyethylene (LDPE) bottles (125 mL is generally sufficient).[1][17] Do not use glass vials.[17]
- Pre-Rinsing: Prior to collecting the sample, rinse the bottle and cap three times with the water to be sampled.[1][17]
- Sample Collection: Submerge the bottle below the water surface to avoid collecting surface films. If sampling from a tap or well, allow the water to run for several minutes to ensure the sample is representative of the source.
- Filling and Sealing: Fill the bottle completely, leaving a small air space in the neck to allow for expansion.[1][17] Seal the bottle tightly.
- Labeling: Clearly label the bottle with a unique sample ID, date, time, and location.



• Storage and Transport: Store the samples in a cool, dark place. For transport, place the bottles in a plastic bag and seal it.[1][17] No chemical preservation or acidification is needed for strontium isotope analysis.[1][17]

### Laboratory Analysis Protocol for <sup>87</sup>Sr/<sup>86</sup>Sr in Water

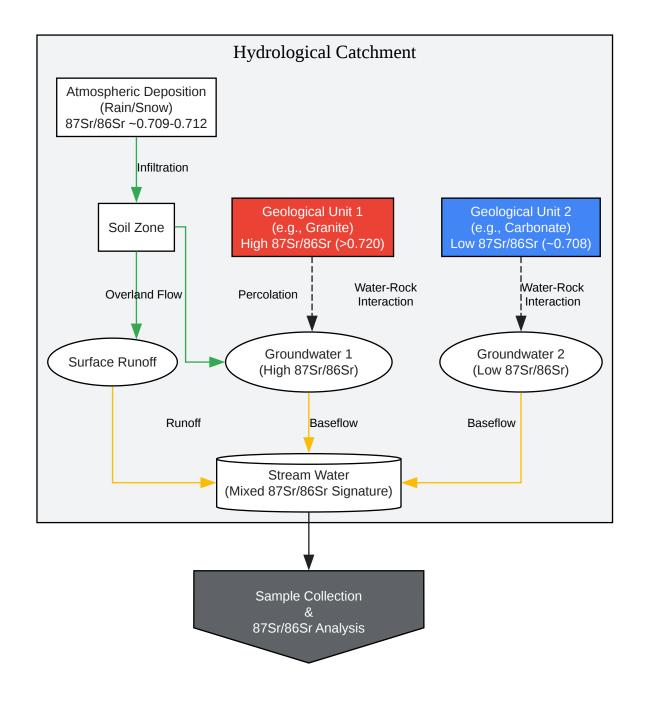
- Sample Preparation:
  - Transfer a known volume of the water sample (typically 15-50 mL) to a clean beaker.[16]
  - Add a small amount of concentrated nitric acid (HNO₃) and evaporate the sample to dryness on a hotplate.[16]
  - Redissolve the residue in concentrated HNO₃ and dry it down again to ensure all salts are converted to nitrates.[16]
  - If organic matter is present, it can be removed by adding small aliquots of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[16]
  - The final dried residue is then taken up in an appropriate acid (e.g., 3.5 N HNO₃) for strontium separation.[16]
- Strontium Separation (Ion Exchange Chromatography):
  - Prepare a chromatography column with a small amount of Eichrom Sr-Spec resin (approximately 50 μL).[16]
  - Condition the resin with 3.5 N HNO₃.
  - Load the dissolved sample onto the column.[16]
  - Wash the column with 3.5 N HNO₃ to elute other cations.[16]
  - Elute the strontium from the column using deionized water.[16]
  - Collect the strontium fraction in a clean beaker, add a drop of dilute phosphoric acid (H₃PO₄), and dry it down.[16]



- Mass Spectrometry Analysis (TIMS or MC-ICP-MS):
  - The purified strontium sample is loaded onto a metal filament (e.g., Rhenium or Tantalum) for Thermal Ionization Mass Spectrometry (TIMS) or introduced into a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[16][18]
  - The instrument measures the ion beams of the different strontium isotopes simultaneously.
  - The measured <sup>87</sup>Sr/<sup>86</sup>Sr ratios are corrected for instrumental mass fractionation using the stable <sup>86</sup>Sr/<sup>88</sup>Sr ratio of 0.1194.[16]
  - The accuracy and precision of the measurements are monitored by analyzing a standard reference material, such as NIST SRM 987, which has a certified <sup>87</sup>Sr/<sup>86</sup>Sr value of 0.710248.[16]

## **Mandatory Visualizations**

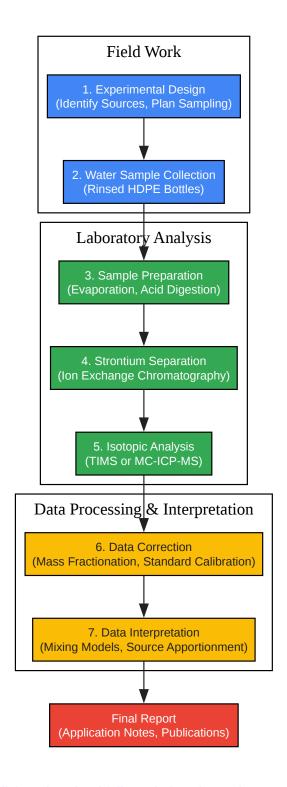




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Caption: Conceptual model of strontium isotope tracing in a hydrological catchment.





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Caption: Experimental workflow for strontium isotope analysis in hydrological studies.

## **Data Interpretation**



The interpretation of <sup>87</sup>Sr/<sup>86</sup>Sr data in catchment hydrology often involves the use of mixing models. In a simple two-component mixing scenario, the contribution of each source to the final mixture (e.g., stream water) can be calculated using the following equations:

Equation 1: Mass Balance for Strontium Concentration  $[Sr]_m = f_a[Sr]_a + f_e[Sr]_e$  where:

- [Sr] is the strontium concentration
- f is the fraction of each component
- subscripts m, a, and b refer to the mixture and the two end-members, respectively.
- $f_a + f_e = 1$

Equation 2: Mass Balance for Strontium Isotopes  $(^{87}Sr/^{86}Sr)_m[Sr]_m = f_a(^{87}Sr/^{86}Sr)_a[Sr]_a + f_e(^{87}Sr/^{86}Sr)_e[Sr]_e$ 

By measuring the strontium concentration and the <sup>87</sup>Sr/<sup>86</sup>Sr ratio of the mixture and the two end-members, the relative contribution of each source (f<sub>a</sub> and f<sub>e</sub>) can be determined. For more complex systems with multiple sources, graphical methods (e.g., plotting <sup>87</sup>Sr/<sup>86</sup>Sr versus 1/[Sr]) or more sophisticated numerical models are employed to identify and quantify the different contributions.[19] The results provide quantitative insights into the hydrological processes occurring within the catchment.

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